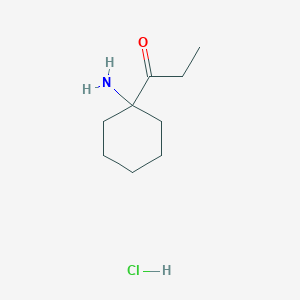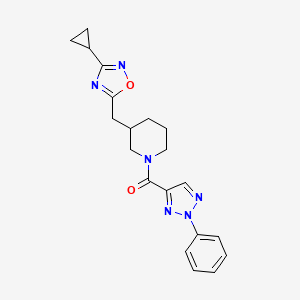![molecular formula C22H19N7O2 B2410311 N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1005975-21-2](/img/structure/B2410311.png)
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is an intriguing compound in the field of medicinal chemistry. It represents a class of molecules with potential therapeutic applications due to its complex structure and promising biological activities. The compound is noted for its interaction with various biological targets, making it a focal point of research in multiple scientific disciplines.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with the procurement of 2,3-dimethylphenyl, 1H-pyrazolo[3,4-d]pyrimidine, and furan-2-carboxylic acid.
Step-by-Step Synthesis:
The initial step involves the formation of 1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine through a condensation reaction.
Subsequent methylation yields 1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazole.
Final coupling with furan-2-carboxylic acid using peptide coupling reagents like EDCI/HOBt produces the desired compound.
Industrial Production Methods: In industrial settings, the synthesis is optimized for scale. It involves:
Utilizing continuous flow reactors to enhance reaction efficiency.
Employing robust purification techniques like recrystallization and chromatography for high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly at the pyrazole rings.
Reduction: Certain reducing agents can target the pyrimidine and pyrazole moieties, altering their oxidation state.
Substitution: The compound exhibits nucleophilic substitution, especially at the furan-2-carboxamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Reagents like alkyl halides under basic conditions.
Major Products Formed:
Oxidized derivatives primarily altering the electronic distribution in the pyrazole rings.
Reduced forms showcasing changes in the pyrimidine and pyrazole moieties.
Substituted products where the furan-2-carboxamide group undergoes modifications.
Scientific Research Applications
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide is extensively explored for:
Chemistry: : Investigating new synthetic methodologies and reaction mechanisms.
Biology: : Studying its interaction with enzymes and receptors.
Medicine: : Potential therapeutic agent for conditions like inflammation, cancer, and neurodegenerative diseases.
Industry: : Use as a precursor for creating novel materials with unique properties.
Mechanism of Action
N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide stands out due to:
Structural Complexity: : Its multi-ring system provides a unique scaffold compared to simpler analogs.
Biological Activity: : Demonstrates higher affinity and selectivity towards biological targets.
Pharmacokinetics: : Potential for improved bioavailability and metabolic stability.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives.
Furan-2-carboxamide analogs.
Other multi-ring nitrogen-containing heterocycles.
This article provides a comprehensive overview, capturing the essence and complexity of the compound N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide. If there's any specific detail you'd like to delve deeper into, let’s go!
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O2/c1-13-6-4-7-17(15(13)3)28-20-16(11-25-28)21(24-12-23-20)29-19(10-14(2)27-29)26-22(30)18-8-5-9-31-18/h4-12H,1-3H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMAFZIATSRRLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=CO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[(3,5-dimethoxyphenyl)methyl]piperazin-2-one](/img/structure/B2410230.png)
![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)


![4-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2410237.png)


![2-[3-(1-Phenyltetrazol-5-yl)sulfanylpropyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2410241.png)
![5-Methylpyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2410242.png)
![2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2410246.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2410248.png)
![1-[(1-Methylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2410250.png)

